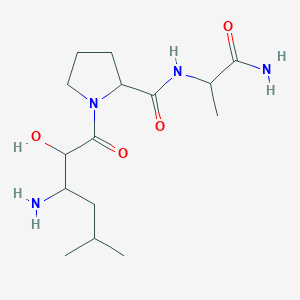

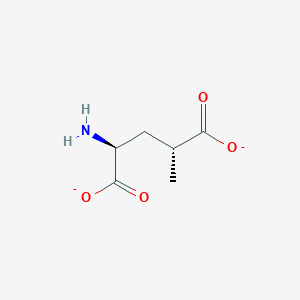

![molecular formula C18H23FN2O2 B10771105 [3H]robalzotan](/img/structure/B10771105.png)

[3H]robalzotan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It was initially investigated by AstraZeneca for its potential as an antidepressant and later for other indications such as irritable bowel syndrome . The compound has shown the ability to completely reverse the autoreceptor-mediated inhibition of serotonin release induced by selective serotonin reuptake inhibitors like citalopram in rodent studies .

Preparation Methods

The synthesis of [3H]robalzotan involves several steps:

Esterification: 4-fluoro-3-hydroxybenzoic acid is esterified with trimethyl orthoformate and sulfuric acid to give the methyl ester.

Condensation: The methyl ester is condensed with propargyl bromide using potassium carbonate in acetone, yielding the corresponding ether.

Cyclization: The ether is cyclized by heating in N,N-diethylaniline to form 8-fluoro-2H-1-benzopyran-5-carboxylic acid methyl ester.

Hydrolysis: The methyl ester is hydrolyzed with sodium hydroxide in refluxing ethanol to produce the free acid.

Amidation: The free acid is reacted with thionyl chloride and then with ammonia to form the carboxamide.

Nitration: The carboxamide is nitrated with sodium nitrite and iodine to yield 8-fluoro-3-nitro-2H-1-benzopyran-5-carboxamide.

Hydrogenation: The nitro compound undergoes hydrogenation with sodium borohydride in isopropanol to produce the 3,4-dihydro compound, which is further reduced at the nitro group with hydrogen and Raney nickel in ethanol/tetrahydrofuran to provide racemic 3-amino-8-fluoro-3,4-dihydro-2H-1-benzopyran-5-carboxamide.

Optical Resolution: The racemic compound is resolved with L-(+)-tartaric acid to obtain the 3®-amino derivative.

Chemical Reactions Analysis

[3H]robalzotan undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or hydrogen with a catalyst such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Hydrogenation: The compound can be hydrogenated using hydrogen gas and a catalyst like Raney nickel or palladium on carbon.

Scientific Research Applications

Chemistry: It serves as a model compound for studying selective 5-HT1A receptor antagonists.

Biology: The compound is used in research to understand the role of 5-HT1A receptors in serotonin release and its implications in mood regulation.

Medicine: Initially investigated as a potential antidepressant, it has also been studied for its effects on irritable bowel syndrome and other gastrointestinal disorders

Mechanism of Action

[3H]robalzotan exerts its effects by selectively antagonizing the 5-HT1A receptor. This receptor is involved in the autoreceptor-mediated inhibition of serotonin release. By blocking this receptor, this compound can reverse the inhibition of serotonin release induced by selective serotonin reuptake inhibitors, thereby increasing serotonin levels in the synaptic cleft .

Comparison with Similar Compounds

[3H]robalzotan is similar to other 5-HT1A receptor antagonists such as ebalzotan and UH-301. it is unique in its high selectivity and ability to completely reverse the autoreceptor-mediated inhibition of serotonin release. This makes it a valuable tool for studying the role of 5-HT1A receptors in various physiological and pathological processes .

Similar Compounds

Ebalzotan: Another selective 5-HT1A receptor antagonist with similar applications.

UH-301: A compound with similar receptor binding characteristics but different pharmacological profiles.

Properties

Molecular Formula |

C18H23FN2O2 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

(3R)-3-[di(cyclobutyl)amino]-8-fluoro-6-tritio-3,4-dihydro-2H-chromene-5-carboxamide |

InChI |

InChI=1S/C18H23FN2O2/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12/h7-8,11-13H,1-6,9-10H2,(H2,20,22)/t13-/m1/s1/i7T |

InChI Key |

MQTUXRKNJYPMCG-FZQCOGARSA-N |

Isomeric SMILES |

[3H]C1=CC(=C2C(=C1C(=O)N)C[C@H](CO2)N(C3CCC3)C4CCC4)F |

Canonical SMILES |

C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate](/img/structure/B10771046.png)

![2-Amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B10771056.png)

![N-[3-(2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl)-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10771069.png)

![Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt](/img/structure/B10771072.png)

![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide](/img/structure/B10771081.png)

![5-methyl-N-(4-morpholin-4-ylphenyl)-4-oxo-8-[4-(tritritiomethyl)piperazin-1-yl]chromene-2-carboxamide](/img/structure/B10771099.png)